6-Deoxyfagomine
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Overview
Description
6-Deoxyfagomine is a piperidine derivative with the IUPAC name 2-methylpiperidine-3,4-diol. . This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxyfagomine typically involves the reduction of fagomine, a naturally occurring iminosugar. One common method includes the use of hydrogenation reactions under specific conditions to achieve the desired reduction . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Deoxyfagomine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can further modify the structure, often using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Deoxyfagomine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Deoxyfagomine involves its interaction with specific molecular targets, primarily glycosidases. By inhibiting these enzymes, it can modulate the breakdown of carbohydrates, leading to potential therapeutic effects in metabolic disorders . The pathways involved include the inhibition of carbohydrate digestion and absorption, which can help regulate blood sugar levels .
Comparison with Similar Compounds
Similar Compounds
Fagomine: A naturally occurring iminosugar with similar glycosidase inhibitory properties.
1-Deoxynojirimycin: Another iminosugar known for its potent glycosidase inhibition.
Castanospermine: A plant-derived alkaloid with glycosidase inhibitory activity.
Uniqueness
6-Deoxyfagomine is unique due to its specific structure, which allows for selective inhibition of certain glycosidases. This selectivity can lead to fewer side effects and more targeted therapeutic effects compared to other similar compounds .
Properties
CAS No. |
197449-09-5 |
---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-methylpiperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO2/c1-4-6(9)5(8)2-3-7-4/h4-9H,2-3H2,1H3 |
InChI Key |
RMJCALHKIHCSMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CCN1)O)O |
Origin of Product |
United States |
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